molecular formula C11H19NO5 B13899149 N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid

Cat. No.: B13899149
M. Wt: 245.27 g/mol
InChI Key: MTVXSGMUDRWQHZ-HTQZYQBOSA-N
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Description

(2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (2R,5R)-5-methylmorpholine-2-carboxylic acid.

    Protection: The amine group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid in high purity.

Industrial Production Methods: Industrial production of (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of substituted morpholine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products:

    Oxidation: Oxidized morpholine derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

    Biology: The compound is employed in the development of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the synthesized derivatives.

Comparison with Similar Compounds

  • (2R,5R)-5-methylmorpholine-2-carboxylic acid
  • (2R,5R)-4-Boc-5-ethylmorpholine-2-carboxylic acid
  • (2R,5R)-4-Boc-5-phenylmorpholine-2-carboxylic acid

Comparison: (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid is unique due to the presence of the Boc-protecting group, which provides stability and selectivity in synthetic reactions. Compared to its analogs, this compound offers enhanced reactivity and versatility in the synthesis of complex molecules. The methyl group at the 5-position also contributes to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1

InChI Key

MTVXSGMUDRWQHZ-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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